molecular formula C18H18N2O2S B2862772 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea CAS No. 1421442-72-9

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2862772
CAS No.: 1421442-72-9
M. Wt: 326.41
InChI Key: IKJRDTZNGYBXGU-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a urea core substituted with furan, thiophene, and tolyl groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Substitution Reactions: The furan, thiophene, and tolyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea core may produce corresponding amines.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the urea core can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea
  • 1-(Furan-3-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
  • 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(p-tolyl)urea

Uniqueness

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of furan, thiophene, and tolyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJRDTZNGYBXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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